2-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide
Description
2-Chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is a benzamide derivative featuring a chloro-substituted aromatic ring, a piperidine moiety, and a furan group. Its structure combines a benzamide core (with a 2-chloro substituent) linked via an ethyl chain to a piperidine ring and a furan-2-yl group.
Properties
Molecular Formula |
C18H21ClN2O2 |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C18H21ClN2O2/c19-15-8-3-2-7-14(15)18(22)20-13-16(17-9-6-12-23-17)21-10-4-1-5-11-21/h2-3,6-9,12,16H,1,4-5,10-11,13H2,(H,20,22) |
InChI Key |
ZSLNEXDRAMILGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 2-(furan-2-yl)ethylamine to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization with piperidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while substitution of the chloro group can result in various substituted benzamides.
Scientific Research Applications
2-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
- 4-Chloro-N-[2-(Piperidin-1-yl)Ethyl]Benzamide Monohydrate () Structural Differences: Lacks the furan-2-yl group but retains the chloro-benzamide and piperidine-ethyl chain. Crystallographic Data: The piperidine ring adopts a chair conformation, with a dihedral angle of 41.64° between the piperidine and benzene planes. Hydrogen bonding (O–H⋯N, N–H⋯O) stabilizes the crystal lattice [5].
- 4-Methyl-N-[2-(Piperidin-1-yl)Ethyl]Benzamide Monohydrate () Structural Differences: Replaces the chloro substituent with a methyl group. Crystallographic Data: Smaller dihedral angle (31.63°) between piperidine and benzene planes compared to the chloro analog. Hydrogen bonding involves water molecules, forming chains along the [010] axis [7]. Biological Relevance: Piperidine-benzamide derivatives with methyl groups exhibit antimicrobial and antioxidant activities [7].
Heterocyclic Modifications
4-Chloro-N-(2-{4-[6-(4-Fluorophenyl)Pyridazin-3-yl]Piperazin-1-yl}-2-Oxoethyl)-N-[(Furan-2-yl)Methyl]Benzamide ()
- Structural Differences : Incorporates a pyridazine ring and a piperazine moiety instead of piperidine.
- Physicochemical Properties : Higher molecular weight (C24H27ClF N3O4; MW = 475.95 g/mol) due to the pyridazine and fluorophenyl groups. logP = 2.92, indicating moderate lipophilicity [12].
- 2-Chloro-N-[2-(5-Methoxy-1H-Indol-3-yl)Ethyl]Benzamide () Structural Differences: Replaces furan with a methoxy-indole group. Physicochemical Properties: MW = 328.8 g/mol; logP = 3.9 (higher due to indole’s hydrophobicity). Hydrogen bond donors = 2; acceptors = 2 [13].
Piperidine vs. Pyrrolidine Derivatives
- 2-Chloro-N-{2-[4-(Dimethylamino)Phenyl]-2-(Pyrrolidin-1-yl)Ethyl}Benzamide () Structural Differences: Substitutes piperidine with pyrrolidine and adds a dimethylamino-phenyl group. Biological Relevance: Pyrrolidine analogs are often screened for CNS activity due to their compact ring structure and enhanced bioavailability [14].
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The furan and piperidine groups in the target compound likely increase logP compared to simpler chloro/methyl analogs.
- Higher polar surface area in pyridazine-containing derivatives () suggests reduced membrane permeability.
Biological Activity
The compound 2-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide is a benzamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 305.79 g/mol. Its structure features a chloro-substituted benzamide core linked to a furan and piperidine moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClN₃O |
| Molecular Weight | 305.79 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Receptor Modulation : These compounds can act as modulators of neurotransmitter receptors, particularly in the central nervous system.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against Gram-positive bacteria.
- Antitumor Effects : Some derivatives have shown promise in inhibiting tumor cell proliferation, potentially through pathways involving kinase inhibition.
Efficacy in Biological Assays
In vitro studies have demonstrated the following biological activities:
- Antibacterial Activity : The compound exhibited significant antibacterial effects against several strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM.
Table 2: Antibacterial Activity Results
| Bacteria | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus agalactiae | 100 |
Case Studies
-
Case Study on Antitumor Activity :
A study conducted by Sivaramkumar et al. (2010) investigated the antitumor effects of benzamide derivatives, including compounds structurally related to this compound. The results indicated that these compounds could significantly inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents. -
Neuropharmacological Profile :
Research into the neuropharmacological effects of similar compounds revealed their potential as anxiolytic agents by modulating GABAergic activity. This could be relevant for developing treatments for anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
